BenchChemオンラインストアへようこそ!

(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid

Purity specification Quality control Procurement

3H-Imidazo[4,5-b]pyridine-6-boronic acid (CAS 1374263-88-3) is a heteroaryl boronic acid with the molecular formula C₆H₆BN₃O₂ and a molecular weight of 162.94 g mol⁻¹. The compound combines a boronic acid handle with an imidazo[4,5-b]pyridine scaffold—a recognized purine bioisostere frequently employed in kinase inhibitor programs.

Molecular Formula C6H6BN3O2
Molecular Weight 162.94
CAS No. 1374263-88-3
Cat. No. B2616343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid
CAS1374263-88-3
Molecular FormulaC6H6BN3O2
Molecular Weight162.94
Structural Identifiers
SMILESB(C1=CC2=C(N=C1)N=CN2)(O)O
InChIInChI=1S/C6H6BN3O2/c11-7(12)4-1-5-6(8-2-4)10-3-9-5/h1-3,11-12H,(H,8,9,10)
InChIKeyJAZQDXGXSCOWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3H-Imidazo[4,5-b]pyridine-6-boronic Acid (CAS 1374263-88-3) – Technical Baseline for Procurement in Kinase-Targeted Medicinal Chemistry


3H-Imidazo[4,5-b]pyridine-6-boronic acid (CAS 1374263-88-3) is a heteroaryl boronic acid with the molecular formula C₆H₆BN₃O₂ and a molecular weight of 162.94 g mol⁻¹ . The compound combines a boronic acid handle with an imidazo[4,5-b]pyridine scaffold—a recognized purine bioisostere frequently employed in kinase inhibitor programs . Its primary synthetic utility lies in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions that install aryl or heteroaryl groups at the C6 position, enabling the construction of compound libraries for structure–activity relationship (SAR) exploration .

Why (3H-Imidazo[4,5-b]pyridin-6-yl)boronic Acid Cannot Be Replaced by Common Heteroaryl Boronic Acids in Kinase-Focused Syntheses


Alternative heteroaryl boronic acids—such as imidazo[1,2-a]pyridine-, quinoline-, or pyrrolo[2,3-b]pyridine-boronic acids—lack the precise purine-mimetic geometry and hydrogen-bonding network that make the imidazo[4,5-b]pyridine core privileged for ATP-binding pocket recognition . Moreover, direct C–H arylation of the imidazo[4,5-b]pyridine system occurs regioselectively at C2, leaving the C6 position inaccessible without a pre-installed functional group such as a boronic acid . Consequently, substituting the 6-boronic acid with a 2- or 5-boronic acid regioisomer, or with a different heteroaryl scaffold altogether, would yield a different connectivity and/or binding profile, undermining the intended SAR campaign.

Quantitative Differentiation of (3H-Imidazo[4,5-b]pyridin-6-yl)boronic Acid Relative to Structural Analogs and Alternative Vendors


Higher Available Purity: 98% NLT (MolCore) vs. 95% Standard Grades

Commercially supplied purity differs meaningfully among vendors. MolCore lists a minimum purity of 98% (NLT) , whereas AKSci and Leyan each specify 95% purity . This 3‑percentage‑point absolute purity gap can be critical for applications requiring high‑purity intermediates, such as lead‑optimization campaigns or analytical standard preparation.

Purity specification Quality control Procurement

Privileged Scaffold for Kinase Inhibition Unmatched by Common Heteroaryl Boronic Acids

The imidazo[4,5‑b]pyridine core is widely recognized as a privileged scaffold for kinase inhibition, with a comprehensive review documenting its pervasive use in developing ATP‑competitive inhibitors . Patent literature explicitly claims substituted 3H‑imidazo[4,5‑b]pyridines as B‑Raf inhibitors . In contrast, heteroaryl boronic acids based on imidazo[1,2‑a]pyridine or quinoline-6‑boronic acid do not share the same purine‑mimetic binding mode and have substantially fewer reported kinase‑specific publications. This scaffold privilege translates into higher hit rates in kinase screening campaigns when employing C6‑functionalized imidazo[4,5‑b]pyridine building blocks.

Kinase inhibitor Privileged scaffold Medicinal chemistry

Exclusive Regiochemical Access: C6 Functionalization Unachievable via Direct C–H Activation

Direct C–H arylation of imidazo[4,5‑b]pyridines occurs with high regioselectivity at the C2 position, leaving the C6 position unreactive under standard direct‑arylation conditions . Therefore, C6‑arylation requires a pre‑functionalized building block such as (3H‑imidazo[4,5‑b]pyridin‑6‑yl)boronic acid. Substituting this with a 2‑ or 5‑boronic acid regioisomer would produce a different connectivity, altering the shape and electronic profile of the final molecule. Microwave‑enhanced Suzuki couplings with arylboronic acids have been optimized for imidazo[4,5‑b]pyridines and demonstrate good to excellent yields when the boronic acid is correctly positioned .

Regioselective synthesis Cross-coupling Molecular diversity

ISO-Certified Manufacturing Ensures Batch-to-Batch Reproducibility for Scale-Up Procurement

MolCore’s production of (3H‑imidazo[4,5‑b]pyridin‑6‑yl)boronic acid is conducted under an ISO‑certified quality management system , providing documented traceability, standardized testing, and batch‑to‑batch consistency. Many generic boronic acid suppliers do not disclose their quality management accreditations. In a head‑to‑head comparison of procurement risk, ISO certification reduces the probability of batch failure and ensures consistent performance in sensitive coupling reactions, which is critical for both academic reproducibility and industrial process development.

Quality assurance ISO certification GMP readiness

Best Research and Industrial Application Scenarios for (3H-Imidazo[4,5-b]pyridin-6-yl)boronic Acid


Generation of C6-Arylated Imidazo[4,5-b]pyridine Libraries for Kinase Inhibitor Screening

The compound serves as a key building block for assembling diverse libraries of C6-arylated imidazo[4,5-b]pyridines via Suzuki–Miyaura coupling. The scaffold’s privileged interaction with ATP-binding pockets makes these libraries ideal for screening against kinase targets, especially when high-purity material minimizes false positives .

Purine Bioisostere Development in Nucleoside and ATP-Competitive Inhibitor Programs

The imidazo[4,5-b]pyridine core is a well-established purine bioisostere . The 6-boronic acid enables attachment of diverse aryl groups to explore bioisosteric replacements in nucleoside analogs or ATP-competitive inhibitors, a strategy used in several kinase drug-discovery programs .

High-Purity Intermediate for Late-Stage Lead Optimization and Preclinical Candidate Synthesis

The availability of ISO-certified, high-purity (>98%) material ensures that late-stage lead optimization is not compromised by impurities. This is critical for accurate SAR determination, pharmacokinetic profiling, and regulatory CMC documentation.

Quote Request

Request a Quote for (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.